

The Development of AMT-130: A Gene Therapy for Huntington's Disease

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. The disease is caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a polyglutamine expansion. AMT-130 is an investigational gene therapy developed by uniQure, designed to slow the progression of HD by targeting the root cause of the disease. This technical guide provides a comprehensive overview of the discovery and development of AMT-130, with a focus on its mechanism of action, preclinical evaluation, and clinical trial results.

Mechanism of Action: The miQURE™ Platform

AMT-130 utilizes uniQure's proprietary miQURE™ gene silencing platform. This technology employs an adeno-associated virus serotype 5 (AAV5) vector to deliver an artificial microRNA (miRNA) that is specifically designed to target and degrade the messenger RNA (mRNA) of the huntingtin gene. This process, known as RNA interference, leads to a reduction in the production of both the wild-type and the mutant huntingtin proteins. The non-selective knockdown of both forms of the huntingtin protein is a key feature of AMT-130's therapeutic strategy.



The AAV5 vector was chosen for its neurotropic properties and has been shown to effectively transduce cells in the brain.[1] The artificial miRNA is designed for efficient processing by the endogenous RNAi machinery, leading to potent and sustained silencing of the target gene.[1]

Caption: Mechanism of action of AMT-130.

Preclinical Development

The efficacy and safety of AMT-130 were evaluated in various preclinical models of Huntington's disease, including humanized mouse models and a transgenic minipig model.

Animal Models and Efficacy Studies

In a humanized mouse model of HD, a single administration of AMT-130 resulted in a dose-dependent and sustained reduction of mHTT in the brain.[2] This reduction in mHTT was associated with an improvement in motor function and a delay in the progression of the disease phenotype.[2]

A study in a transgenic minipig model of HD, which has a brain size and complexity more similar to humans, also demonstrated a significant, dose-dependent reduction in mHTT levels in the brain following a single administration of AMT-130.[3]

Experimental Protocols: Preclinical

- AAV5-miHTT Vector Construction: The AAV5 vector carrying the artificial microRNA targeting
 the human HTT gene (AAV5-miHTT) was constructed using standard molecular biology
 techniques. The specific sequence of the artificial microRNA and the promoter driving its
 expression are proprietary to uniQure.
- Animal Models:
 - Humanized Mouse Model: Mice carrying a human HTT gene with a pathogenic CAG repeat expansion were used to assess the in vivo efficacy of AMT-130.[2]
 - Transgenic Minipig Model: A transgenic minipig model of HD was utilized for its anatomical and physiological similarities to the human brain, allowing for a more translationally relevant assessment of vector distribution and efficacy.[3]



- Stereotactic Neurosurgical Delivery: In both animal models, AMT-130 was administered directly to the striatum (caudate and putamen) via stereotactic neurosurgery. This technique allows for precise delivery of the gene therapy to the brain regions most affected in HD.
- Behavioral Assessments: A battery of behavioral tests was used to assess motor and cognitive function in the animal models, including tests for motor coordination, balance, and cognitive performance.
- Neuropathological Analysis: Post-mortem brain tissue was analyzed to assess the distribution of the AAV5 vector, the extent of mHTT lowering, and the impact on neuropathological markers of HD.

Clinical Development: Phase I/II Trials

AMT-130 is currently being evaluated in two Phase I/II clinical trials: a randomized, sham-controlled study in the United States (NCT04120493) and an open-label study in Europe (NCT05243017).[4]

Study Design

The U.S. study is a randomized, double-blind, sham-controlled trial designed to assess the safety and efficacy of a single administration of AMT-130 in adults with early manifest Huntington's disease.[4] Participants were randomized to receive either a low dose or a high dose of AMT-130, or a sham surgery.[4] The European study is an open-label trial evaluating the same doses of AMT-130.

Patient Population

The trials enrolled adult patients with a confirmed diagnosis of early manifest Huntington's disease. Key inclusion criteria included a specific range of scores on the Unified Huntington's Disease Rating Scale (UHDRS) Total Functional Capacity (TFC) scale and a defined number of CAG repeats in the HTT gene.[2]

Administration

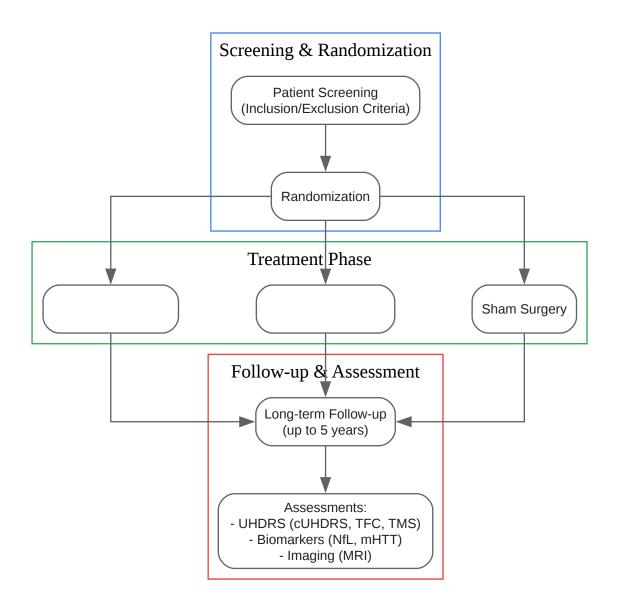
AMT-130 is administered as a one-time treatment via MRI-guided stereotactic neurosurgery directly into the striatum (caudate and putamen). This procedure involves drilling small holes in the skull to allow for the precise infusion of the gene therapy.



Experimental Protocols: Clinical

- MRI-Guided Stereotactic Neurosurgery: The administration of AMT-130 is performed under general anesthesia. MRI is used to guide the placement of a catheter into the striatum for the infusion of the gene therapy. The use of real-time or near-real-time imaging allows for precise targeting and monitoring of the infusion.[5][6]
- Mutant Huntingtin (mHTT) Quantification: Levels of mHTT in the cerebrospinal fluid (CSF)
 are measured using highly sensitive immunoassays such as Single Molecule Counting
 (SMC), Meso Scale Discovery (MSD), or Time-Resolved Fluorescence Resonance Energy
 Transfer (TR-FRET).
- Neurofilament Light Chain (NfL) Quantification: NfL, a biomarker of neuro-axonal damage, is measured in the CSF and blood using the Simoa (Single Molecule Array) platform.





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Caption: AMT-130 Phase I/II Clinical Trial Workflow.

Clinical Trial Results Efficacy

As of the latest data cutoff, the high-dose group in the U.S. Phase I/II trial has shown a statistically significant slowing of disease progression at 36 months compared to a propensity score-matched external control group.

Table 1: Key Efficacy Endpoints at 36 Months (High-Dose Group vs. External Control)



Endpoint	Mean Change from Baseline (AMT-130)	Mean Change from Baseline (Control)	Slowing of Progression	p-value
cUHDRS	-0.38	-1.52	75%	0.003
TFC	-0.36	-0.88	60%	0.033
TMS	2.01	4.88	59%	0.174
SDMT	-0.44	-3.73	88%	0.057
SWRT	0.88	-6.98	113%	N/A

Data from uniQure press release, September 2025.

Biomarkers

In the high-dose group, cerebrospinal fluid neurofilament light (CSF NfL) levels showed a mean decrease of 8.2% from baseline at 36 months, suggesting a reduction in neurodegeneration.[7] Changes in CSF mHTT levels have been more variable and are considered less representative of the therapeutic effect in the targeted brain regions.[8]

Table 2: Biomarker Changes from Baseline

Biomarker	Timepoint	Low-Dose Group	High-Dose Group
CSF NfL	30 months	-6.6%	N/A
CSF NfL	18 months	N/A	Favorable trend vs.
CSF NfL	36 months	N/A	-8.2%

Data from uniQure press releases, December 2023 and September 2025.[7][8]

Safety

AMT-130 has been generally well-tolerated at both low and high doses. The most common adverse events were related to the surgical procedure and have been transient.



Conclusion

AMT-130 represents a promising one-time gene therapy for Huntington's disease with the potential to slow disease progression. The use of the miQURE™ platform to non-selectively lower huntingtin protein levels is a novel therapeutic approach. Preclinical studies have demonstrated proof-of-concept, and the ongoing Phase I/II clinical trials have shown encouraging efficacy and safety data, particularly in the high-dose group. Further long-term follow-up and additional clinical studies will be crucial to fully elucidate the therapeutic potential of AMT-130 for patients with this devastating neurodegenerative disease.

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References

- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aadcnews.com [aadcnews.com]
- 6. MR-Guidance of Gene Therapy for Brain Diseases: Moving From Palliative Treatment to Cures PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cgtlive.com [cgtlive.com]
- 8. hdsa.org [hdsa.org]
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